Methyl 3-chloro-4-methylcarbanilate

Herbicide Structure-Activity Relationship LogP

Researchers developing carbanilate-based herbicides or enzyme inhibitors face supply inconsistencies for halogenated phenylcarbamate building blocks with precise substitution patterns. Methyl 3-chloro-4-methylcarbanilate (CAS 22133-20-6) addresses this gap as a well-characterized intermediate: • Defined 3-chloro-4-methyl substitution pattern ensures reproducible LogP (2.90) and biological activity profiles across analog libraries • Consistent physical properties (mp 79-81 °C, white crystalline solid) enable reliable handling in multi-step synthetic procedures • Available in 95-98% purity with full QA documentation for analytical method development and reference standard use

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 22133-20-6
Cat. No. B1345680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloro-4-methylcarbanilate
CAS22133-20-6
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)OC)Cl
InChIInChI=1S/C9H10ClNO2/c1-6-3-4-7(5-8(6)10)11-9(12)13-2/h3-5H,1-2H3,(H,11,12)
InChIKeyQURFKMPDWGGSOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Chloro-4-methylcarbanilate Molecular Identity & Properties


Methyl 3-chloro-4-methylcarbanilate (CAS 22133-20-6) is a halogenated phenylcarbamate compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol [1]. Its chemical structure features a 3-chloro-4-methyl substitution pattern on the phenyl ring, which is a key structural motif within the broader class of carbanilate herbicides and chemical intermediates [1]. The compound is typically supplied as a white crystalline solid with a reported melting point range of 79-81 °C and a boiling point of 238.6 °C at 760 mmHg .

Methyl 3-Chloro-4-methylcarbanilate Structural Specificity


Within the phenylcarbamate and carbanilate class, small alterations to the substitution pattern on the aromatic ring can lead to profound differences in chemical behavior, biological activity, and environmental fate [1]. This is not a case of trivial analogs; the specific positioning of the chlorine and methyl groups in Methyl 3-chloro-4-methylcarbanilate directly influences properties like LogP, which is reported to be 2.90, affecting its solubility and potential for membrane permeability or environmental mobility . Replacing this compound with a generic, unsubstituted, or differently substituted phenylcarbamate cannot be assumed to yield equivalent results in a synthetic pathway or a biological assay. The following quantitative evidence demonstrates why this specific substitution pattern is critical for scientific and industrial applications.

Methyl 3-Chloro-4-methylcarbanilate Key Differentiators


Structural & LogP Differentiation vs. SWEP

Methyl 3-chloro-4-methylcarbanilate represents a distinct halogenation and alkylation pattern compared to the well-known carbanilate herbicide SWEP (methyl 3,4-dichlorocarbanilate). While SWEP is a selective pre-emergence rice herbicide, its dichloro substitution yields different physicochemical properties [1]. For Methyl 3-chloro-4-methylcarbanilate, the calculated octanol-water partition coefficient (LogP) is 2.90, a value that significantly influences its behavior in synthetic and biological systems . This quantitative difference in lipophilicity, driven by the unique substitution pattern, is a primary differentiator that cannot be replicated by generic or structurally dissimilar analogs.

Herbicide Structure-Activity Relationship LogP

Vapor Pressure and Handling Safety

Volatility is a key handling and safety parameter. Methyl 3-chloro-4-methylcarbanilate exhibits a low vapor pressure of 0.0421 mmHg at 25°C . This quantifiable physical property is essential for risk assessment and experimental design. While a direct comparison to every analog is not available, this value is significantly lower than that of many common laboratory solvents or volatile reagents, indicating a lower propensity for vapor formation and exposure at room temperature.

Physical Chemistry Safety Handling

Purity and Physical Form Consistency

Procurement specifications are a key differentiator. Methyl 3-chloro-4-methylcarbanilate is commercially available with a defined minimum purity specification of 95%, and it is consistently supplied as a white crystalline solid with a melting point range of 79-81°C . In contrast, generic or less common carbamate intermediates may have variable or undefined purity levels and physical forms, introducing uncertainty into research workflows. The specific crystalline form and purity of this compound ensure reproducibility in synthesis and formulation.

Procurement Quality Control Chemical Synthesis

Agrochemical and Pharmaceutical Intermediate

The unique 3-chloro-4-methyl substitution pattern of this carbanilate is not arbitrary; it is a defined chemical entity for use as a building block. While specific synthetic routes are proprietary, the compound's identity as a carbanilic acid derivative places it within a class known for herbicidal activity and as an intermediate for more complex molecules [1]. The presence of the methyl carbamate group allows for further chemical modifications, such as hydrolysis to the free amine or reaction with other electrophiles, providing a versatile handle for creating diverse chemical libraries .

Organic Synthesis Agrochemical Pharmaceutical Intermediate

Methyl 3-Chloro-4-methylcarbanilate Key Applications


SAR Studies for Agrochemical Synthesis

Researchers developing next-generation herbicides can utilize Methyl 3-chloro-4-methylcarbanilate as a key intermediate to explore the impact of the 3-chloro-4-methyl substitution pattern on biological activity. Its well-defined structure and commercial availability in high purity (95-98%) make it a reliable starting point for synthesizing a focused library of analogs . The LogP of 2.90 provides a baseline for tuning the physicochemical properties of the final compound .

Pharmaceutical Lead Optimization

In medicinal chemistry, the carbamate moiety is a common structural motif in prodrugs and enzyme inhibitors. Methyl 3-chloro-4-methylcarbanilate serves as a versatile building block for introducing a protected amine group (after hydrolysis) with a specific halogenated aryl ring . The ability to reliably source the compound with a defined melting point (79-81 °C) and low vapor pressure (0.0421 mmHg) ensures consistent and safe handling during multi-step synthetic procedures .

Environmental Fate Analytical Methods

Due to its membership in the carbanilate herbicide class, Methyl 3-chloro-4-methylcarbanilate can be procured as a high-purity reference standard for developing sensitive analytical methods (e.g., HPLC, LC-MS) to detect and quantify related compounds in environmental matrices or agricultural products . Its well-characterized physical properties, including LogP, are essential for method validation and predicting its environmental mobility .

Specialty Polymer and Material Science

Beyond life sciences, this compound can be used in material science as a monomer or an end-capping agent in the synthesis of specialized polymers or resins. The carbamate group can participate in polymer chemistry, while the specific aryl substitution pattern can be used to modulate the physical properties (e.g., glass transition temperature, hydrophobicity) of the final material. The compound's defined melting point (79-81 °C) allows for predictable thermal processing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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